4,7-Difluoro-1h-indene-1,3(2h)-dione
Description
4,7-Difluoro-1H-indene-1,3(2H)-dione (C₉H₄F₂O₂) is a fluorinated derivative of 1H-indene-1,3(2H)-dione, characterized by fluorine atoms at the 4 and 7 positions of the indene ring. This compound is synthesized via fluorination of 4,7-dichloro-1-indanone under controlled conditions . It exists as a colorless to pale yellow crystalline solid and is stable under ambient conditions but reactive at high temperatures or with strong oxidizers . Its primary application lies in organic photovoltaics (OPVs), where it serves as an electron-accepting unit in small-molecule donor materials. The fluorination enhances electronic properties, such as lowering the highest occupied molecular orbital (HOMO) energy level, which improves open-circuit voltage (Voc) in solar cells .
Properties
Molecular Formula |
C9H4F2O2 |
|---|---|
Molecular Weight |
182.12 g/mol |
IUPAC Name |
4,7-difluoroindene-1,3-dione |
InChI |
InChI=1S/C9H4F2O2/c10-4-1-2-5(11)9-7(13)3-6(12)8(4)9/h1-2H,3H2 |
InChI Key |
YKPRAKACYKYUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2C1=O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-1h-indene-1,3(2h)-dione typically involves the fluorination of indene derivatives. Common synthetic routes may include:
Electrophilic Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Fluorination: Employing fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.
Industrial Production Methods
Industrial production of fluorinated indene derivatives may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to handle the reactive fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4,7-difluoro-1,3-indanedione.
Reduction: Formation of 4,7-difluoro-1,3-dihydroindene.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons between 4,7-Difluoro-1H-indene-1,3(2H)-dione and structurally related compounds:
Key Findings from Comparative Studies
Photovoltaic Performance: Fluorination at the 4,7-positions (BTID-2F) yields the highest power conversion efficiency (11.3%) in inverted OPVs, surpassing mono-fluorinated (10.4%) and non-fluorinated (8.3%) analogues. This is attributed to reduced miscibility with PC71BM, higher domain purity, and optimized vertical phase distribution . Fluorine’s electron-withdrawing effect lowers the HOMO level (-5.41 eV for BTID-2F vs. -5.31 eV for BTID-0F), increasing Voc .
Positional Isomerism :
- 5,6-Difluoro and 5,7-Difluoro isomers exhibit distinct electronic and steric profiles due to altered dipole moments. For example, 5,7-Difluoroindoline-2,3-dione (MFCD09741498) is used in drug impurity reference standards, highlighting its niche in pharmaceuticals .
Thermal and Chemical Stability: 4,7-Difluoro-1H-indene-1,3(2H)-dione is stable under ambient conditions but decomposes at elevated temperatures. In contrast, non-fluorinated derivatives like pyrophthalone show pH-dependent tautomerism (diketo ↔ enol forms), affecting their solubility and reactivity .
Applications Beyond OPVs: Non-fluorinated indene-dione derivatives, such as pyrophthalone and diphenadione, find use in dyes, semiconductors, and anticoagulant drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
